molecular formula C8H9F2NO B13629454 4-(Difluoromethoxymethyl)aniline

4-(Difluoromethoxymethyl)aniline

Cat. No.: B13629454
M. Wt: 173.16 g/mol
InChI Key: DJOGDYFIJQWBDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxymethyl)aniline is a fluorinated aniline derivative serving as a valuable building block in organic synthesis and medicinal chemistry research. The incorporation of the difluoromethoxymethyl group is a strategic modification in lead compound optimization, as fluorination is a well-established method for fine-tuning the physicochemical properties of molecules, potentially enhancing metabolic stability and membrane permeability . As an aniline, this compound features a primary aromatic amino group, making it a versatile intermediate for constructing a wide range of chemical entities. Researchers can utilize it in condensation reactions to form Schiff bases, or as a precursor for heterocyclic compounds. Its primary application lies in its use as a key synthon in the development of more complex target molecules, particularly in pharmaceutical and agrochemical research. It may be used in the synthesis of compound libraries for biological screening. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please note that the specific chemical properties, spectroscopic data, and confirmed research applications for this exact compound are not fully detailed in the available literature, and further characterization by the researcher is recommended.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

4-(difluoromethoxymethyl)aniline

InChI

InChI=1S/C8H9F2NO/c9-8(10)12-5-6-1-3-7(11)4-2-6/h1-4,8H,5,11H2

InChI Key

DJOGDYFIJQWBDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(F)F)N

Origin of Product

United States

Synthetic Methodologies for 4 Difluoromethoxymethyl Aniline

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of 4-(Difluoromethoxymethyl)aniline is typically achieved through a two-stage process: first, the introduction of the difluoromethoxy group onto an aromatic precursor, followed by the formation of the aniline (B41778) functional group.

The introduction of the difluoromethoxy (–OCHF₂) group is a critical step that imparts unique properties to the molecule. A primary strategy involves the reaction of a phenol (B47542) derivative with a difluoromethylating agent.

One established route starts with 4-nitrophenol. google.com This precursor is first treated with a base like sodium hydroxide (B78521) to form the corresponding sodium phenoxide. This intermediate is then reacted with a difluoromethyl source, such as monochlorodifluoromethane (HCFC-22), under alkaline conditions. The nucleophilic phenoxide attacks the difluorocarbene (:CF₂) generated in situ from the monochlorodifluoromethane, or displaces the chloride, to form 4-(difluoromethoxy)nitrobenzene (B73078). google.com

An alternative, though reportedly lower-yielding, pathway uses Paracetamol (Acetaminophen) as the starting material. google.com In this method, Paracetamol is reacted with sodium hydroxide to form the sodium salt, which then reacts with difluorochloromethane. This produces 4-(difluoromethoxy)acetanilide. This acetanilide (B955) serves as the intermediate which is then processed further to yield the target aniline. google.com

Established Routes for Difluoromethoxy Moiety Introduction
Starting MaterialKey ReagentsIntermediate ProductReference
4-Nitrophenol1. Sodium Hydroxide 2. Monochlorodifluoromethane4-(difluoromethoxy)nitrobenzene google.com
Paracetamol1. Sodium Hydroxide 2. Difluorochloromethane4-(difluoromethoxy)acetanilide google.com

Once the difluoromethoxy group is in place on the aromatic ring, the next stage involves forming the aniline moiety, most commonly by reducing a nitro group.

Following the synthesis from 4-nitrophenol, the resulting 4-(difluoromethoxy)nitrobenzene undergoes reduction of its nitro group (–NO₂) to an amine group (–NH₂). google.com A common method for this transformation is catalytic hydrogenation. One specific patented method employs a combination of ferric oxide and activated carbon as a co-catalyst system, with water and hydrazine (B178648) serving as the reducing agents to yield this compound. google.com Another established reduction method for related compounds involves using iron powder and ammonium (B1175870) chloride in a solvent like tetrahydrofuran.

In the route starting from Paracetamol, the intermediate 4-(difluoromethoxy)acetanilide requires hydrolysis to remove the acetyl protecting group from the amine. This is typically achieved under alkaline conditions in a solvent like methanol (B129727) to liberate the free aniline. google.com However, this hydrolysis step has been reported to have a low yield of around 55%. google.com

Novel and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have emphasized the development of more efficient, cost-effective, and environmentally benign processes.

The choice of catalyst and reaction conditions is paramount for optimizing the synthesis of this compound. A notable development is the use of a co-catalyst system for the nitro-to-amine reduction.

A patented "green" method describes the use of ferric oxide and activated carbon as co-catalysts. google.com This system facilitates the reduction of 4-(difluoromethoxy)nitrobenzene using hydrazine and water. The use of an inexpensive and robust iron-based catalyst instead of more precious metal catalysts (like palladium or platinum) represents a significant cost and environmental benefit. The reaction proceeds efficiently, leading to high yields of the final product. google.com

Catalytic System for Nitro Group Reduction
ComponentFunctionReference
Ferric Oxide (Fe₂O₃)Catalyst google.com
Activated CarbonCo-catalyst/Support google.com
Hydrazine and WaterReducing Agents google.com
DioxaneSolvent google.com

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comnih.gov

Purification and Isolation Techniques in Synthetic Procedures

After the chemical synthesis is complete, the crude product must be purified to remove unreacted starting materials, intermediates, catalysts, and byproducts to achieve the desired high-purity this compound.

Standard workup procedures often begin with an extraction step to separate the organic product from the aqueous reaction mixture. google.com For further purification of fluorinated anilines, column chromatography is a widely used technique. This involves passing the crude product through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent system, often a gradient of hexane (B92381) and ethyl acetate, is used as the mobile phase to elute the components at different rates, allowing for the separation of the target compound.

Following chromatographic purification, recrystallization may be employed to achieve an even higher degree of purity. This technique involves dissolving the compound in a suitable solvent or solvent mixture (e.g., ethanol/water) at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The final product is typically a dark brown clear liquid. innospk.com

Chemical Reactivity and Transformation Chemistry of 4 Difluoromethoxymethyl Aniline

Reactivity of the Aniline (B41778) Functional Group

The aniline portion of the molecule, consisting of an amino group (-NH₂) attached to a benzene (B151609) ring, is the primary center of reactivity. The lone pair of electrons on the nitrogen atom significantly influences the chemical properties of the entire structure.

The amino group is a powerful activating group for electrophilic aromatic substitution (SₑAr) reactions. masterorganicchemistry.com It strongly donates electron density into the aromatic ring through a resonance effect (p-π conjugation), making the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org This activation stabilizes the cationic intermediate, known as an arenium ion or sigma complex, that forms during the reaction mechanism. wikipedia.org

The amino group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.com In 4-(Difluoromethoxymethyl)aniline, the para position is already occupied by the difluoromethoxymethyl substituent. Consequently, electrophilic substitution occurs predominantly at the two equivalent ortho positions (C2 and C6) relative to the amino group.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Major Product(s)
Halogenation Br₂ in CCl₄ or CH₃COOH 2-Bromo-4-(difluoromethoxymethyl)aniline
Nitration HNO₃, H₂SO₄ (controlled) 2-Nitro-4-(difluoromethoxymethyl)aniline
Sulfonation Fuming H₂SO₄ 2-Amino-5-(difluoromethoxymethyl)benzenesulfonic acid
Friedel-Crafts Alkylation R-X, AlCl₃ Generally not feasible due to complexation of the Lewis acid with the basic amine group.

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not feasible for the same reason as alkylation. N-acylation occurs instead. |

Note: The strong activating nature of the amine can lead to multiple substitutions (e.g., di-bromination) if reaction conditions are not carefully controlled. Friedel-Crafts reactions are typically unsuccessful on anilines because the lone pair on the nitrogen coordinates with the Lewis acid catalyst, deactivating the ring.

The primary nucleophilic character of this compound resides in the lone pair of electrons on the nitrogen atom of the amine group. This allows the molecule to readily participate in a variety of reactions to form new derivatives. These reactions typically involve the attack of the amine nitrogen on an electrophilic center.

Common derivatizations include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. This is often used as a protecting group strategy to moderate the reactivity of the aniline during other transformations.

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Controlling the degree of alkylation can be challenging.

Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from NaNO₂ and a strong acid like HCl at low temperatures (0-5 °C), to form a diazonium salt. This intermediate is highly versatile and can be used in subsequent Sandmeyer or Schiemann reactions to introduce a wide range of functional groups (e.g., -Cl, -Br, -CN, -F, -OH) by replacing the diazonium group.

Reactivity of the Difluoromethoxy Moiety

The -CH₂OCHF₂ group influences the molecule's properties primarily through its electronic and stability characteristics.

In this compound, the difluoromethoxy group is attached via a methylene (B1212753) (-CH₂) spacer. This spacer insulates the aromatic ring from the resonance effect of the oxygen atom. Therefore, the -CH₂OCHF₂ substituent primarily exerts a weak electron-withdrawing inductive effect on the ring. However, this minor deactivating influence is overwhelmingly surpassed by the powerful electron-donating and activating effect of the aniline's amino group. masterorganicchemistry.com

A key feature of the difluoromethoxy group is its high chemical and metabolic stability. vulcanchem.com The carbon-fluorine bond is exceptionally strong, making the -OCHF₂ moiety resistant to cleavage under many standard reaction conditions, including acidic and basic hydrolysis. This robustness is a primary reason for its incorporation into molecules designed for pharmaceutical or agrochemical applications, as it can prevent metabolic oxidation that often occurs at methoxy (B1213986) groups. vulcanchem.com

Reaction Mechanisms and Intermediate Characterization

The mechanism for electrophilic aromatic substitution on this compound follows a well-established two-step path involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex).

Attack by the Electrophile: The π-electron system of the activated aromatic ring attacks an electrophile (E⁺), forming a new C-E bond and a sigma complex.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The directing effect of the amino group can be explained by examining the resonance structures of the sigma complex formed upon attack at the ortho versus the meta position.

For ortho attack, four resonance structures can be drawn, including a particularly stable contributor where the positive charge is delocalized onto the nitrogen atom, giving every atom a full octet. wikipedia.org This additional resonance structure significantly stabilizes the intermediate, lowering the activation energy for its formation.

For a hypothetical meta attack, the positive charge in the resulting sigma complex cannot be delocalized onto the amino group. Only three resonance structures can be drawn, none of which benefit from the direct stabilizing influence of the nitrogen's lone pair. This makes the intermediate for meta substitution significantly less stable and thus forms much more slowly.

The characterization of such reactive intermediates is often challenging but can be inferred from product analysis and supported by computational studies, which can model the potential energy surfaces and geometries of the intermediates and transition states. mdpi.com

Applications of 4 Difluoromethoxymethyl Aniline As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

4-(Difluoromethoxymethyl)aniline serves as a cornerstone in the assembly of intricate organic structures. Its bifunctional nature, possessing both a nucleophilic amino group and an aromatic ring amenable to electrophilic substitution, allows for its incorporation into diverse molecular scaffolds.

The aniline (B41778) functional group is a well-established precursor for the synthesis of a vast number of nitrogen-containing heterocycles, which are prevalent in biologically active compounds. While specific examples for this compound are not extensively documented in readily available literature, its reactivity profile suggests its utility in the formation of various heterocyclic rings. For instance, it can be envisioned to participate in condensation reactions with dicarbonyl compounds to form pyrroles, or undergo cyclization reactions to yield quinolines and other fused heterocyclic systems.

A notable application of a related compound, 4-(difluoromethoxy)aniline, has been demonstrated in the synthesis of pyrazinone-containing corticotropin-releasing factor-1 receptor antagonists. An efficient, direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline was a key step in the synthesis of BMS-665053, highlighting the utility of such fluorinated anilines in constructing complex, biologically active heterocycles. This suggests a similar potential for this compound in accessing novel heterocyclic frameworks.

The difluoromethoxymethyl group imparts unique properties to molecules, including increased lipophilicity and metabolic stability, making it a desirable feature in the design of agrochemicals and pharmaceuticals. This compound serves as a key intermediate for introducing this beneficial moiety into larger, more complex molecules. The amino group can be readily transformed into a wide array of other functional groups, or it can act as a handle for coupling with other molecular fragments.

For example, in the realm of agrochemicals, aniline derivatives are crucial for the synthesis of various herbicides and fungicides. The presence of the difluoromethoxymethyl group can enhance the efficacy and selectivity of these active ingredients. While direct public domain examples for this compound are scarce, the general importance of fluorinated anilines in this sector is well-established.

Design and Synthesis of Derivatives with Modified Chemical Properties

The inherent reactivity of this compound allows for the systematic modification of its structure to fine-tune its chemical and physical properties. This derivatization is crucial for optimizing its utility in various synthetic applications and for developing new molecules with desired functionalities.

The electronic nature of the difluoromethoxymethyl group, being electron-withdrawing, influences the reactivity of both the aniline nitrogen and the aromatic ring. This effect can be modulated by introducing additional substituents onto the aromatic ring. The study of these structure-reactivity relationships is fundamental to understanding and predicting the chemical behavior of its derivatives.

Crystallographic studies of aniline derivatives provide insights into their solid-state structures and intermolecular interactions, which can influence their reactivity. While specific studies on this compound derivatives are not prevalent, research on related substituted anilines demonstrates how modifications to the substitution pattern on the aromatic ring can impact properties such as hydrogen bonding and crystal packing.

Table 1: Predicted Influence of Substituents on the Reactivity of this compound Derivatives

Substituent at ortho/meta positionPredicted Effect on Aniline NucleophilicityPredicted Effect on Aromatic Ring for Electrophilic Substitution
Electron-donating group (e.g., -CH3, -OCH3)IncreaseActivation
Electron-withdrawing group (e.g., -NO2, -CN)DecreaseDeactivation
Halogen (e.g., -Cl, -Br)Decrease (inductive), Increase (resonance)Deactivation (inductive), Ortho, para-directing (resonance)

This table is based on general principles of organic chemistry and the known electronic effects of substituents on aniline derivatives.

The strategic derivatization of this compound can enhance its utility as a synthetic building block. For example, protection of the amino group allows for selective reactions to be carried out on the aromatic ring. Subsequent deprotection reveals the aniline functionality for further transformations.

Furthermore, the aniline group can be converted into a diazonium salt, a highly versatile intermediate that can be transformed into a wide range of functional groups, including halogens, hydroxyl, and cyano groups. This opens up a plethora of possibilities for creating a diverse library of compounds from a single starting material. While specific protocols for this compound are not widely published, these standard synthetic transformations are expected to be applicable.

Spectroscopic and Advanced Analytical Characterization in Research

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Studies

NMR spectroscopy is a cornerstone for the structural elucidation of 4-(Difluoromethoxymethyl)aniline, providing detailed information about its atomic framework.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The confirmation of the chemical structure of this compound and related fluorinated compounds is routinely achieved through a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. rsc.org

¹H NMR: The proton NMR spectrum provides information on the aromatic and amine protons. The protons on the benzene (B151609) ring typically appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing difluoromethoxymethyl group and the electron-donating amino group.

¹³C NMR: The carbon NMR spectrum, often enhanced by proton decoupling, shows distinct signals for each unique carbon atom in the molecule. The carbon of the difluoromethoxymethyl group exhibits a characteristic triplet due to coupling with the two fluorine atoms. The aromatic carbons also show splitting patterns due to C-F coupling. rsc.org

¹⁹F NMR: The fluorine NMR spectrum is particularly diagnostic for this compound. It typically shows a doublet for the two equivalent fluorine atoms of the -OCF₂H group, with the splitting arising from coupling to the single proton of this group. rsc.org The large chemical shift range of ¹⁹F NMR makes it a sensitive probe for the local electronic environment. jeolusa.com

Table 1: Representative NMR Data for Difluoromethyl-Containing Aryl Compounds

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
¹H7.28t71.4-OCF₂H rsc.org
¹⁹F-91.27d71.4-OCF₂ H rsc.org
¹³C120.60t272.8-OC F₂H rsc.org

Note: Data is for a representative compound, difluoromethyl 4-methoxybenzoate, and illustrates typical shifts and couplings for the difluoromethoxy group.

Investigation of Conformational Dynamics via NMR

While specific studies on the conformational dynamics of this compound are not extensively detailed in the provided results, NMR techniques are powerful tools for such investigations. Variable temperature (VT) NMR studies can reveal information about rotational barriers around the C-O and C-N bonds. Furthermore, advanced 2D NMR techniques, such as those used to study other fluorinated molecules, could be applied to understand the through-space interactions and conformational preferences of the difluoromethoxymethyl group relative to the aniline (B41778) ring. nih.gov The use of fluorinated tryptophan analogs in proteins has demonstrated the utility of ¹⁹F NMR in probing conformational changes and dynamics. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of this compound, which aids in its identification and structural confirmation. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation.

Common fragmentation pathways for aniline derivatives often involve the loss of small neutral molecules. miamioh.edu For this compound, key fragmentation would likely involve:

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom of the amine group. libretexts.org

Loss of the difluoromethoxy group: Fragmentation involving the cleavage of the C-O bond, leading to the loss of a ·OCF₂H radical or related fragments.

Ring fragmentation: Cleavage of the aromatic ring structure.

The presence of fluorine atoms can significantly influence the fragmentation pathways, and the resulting mass spectrum will show characteristic peaks corresponding to the mass-to-charge ratio (m/z) of the parent ion and its fragments. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.org

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. researchgate.net For compounds with polar functional groups, such as the amine group in aniline derivatives, derivatization is often employed to improve chromatographic performance. researchgate.netgcms.cz Derivatization can increase volatility, reduce peak tailing, and enhance detector response. gcms.cz

Common derivatization strategies for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) to form less polar amide derivatives. gcms.cz

Silylation: Treatment with reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. gcms.czrsc.org

In some cases, specific derivatizing agents are chosen to introduce fluorine atoms, which can enhance detection by an electron capture detector (ECD). For instance, 4-carbethoxyhexafluorobutyryl chloride has been used for the derivatization of aniline for GC/MS analysis. nih.gov The choice of derivatization reagent and method depends on the specific analytical requirements. rsc.orgnih.gov

Liquid Chromatography (LC) Techniques for Separation and Analysis

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not sufficiently volatile for GC. researchgate.net For this compound, reversed-phase HPLC would be a common approach, using a nonpolar stationary phase and a polar mobile phase.

Detection in LC is often achieved using a UV detector, as the benzene ring in the molecule absorbs UV light. More advanced detection methods, such as mass spectrometry (LC-MS), provide both separation and structural information, making it a powerful tool for the identification and quantification of the compound in complex mixtures. nih.gov The development of LC methods would involve optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve the desired separation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques extensively utilized in chemical research to identify the functional groups present within a molecule. These methods measure the vibrational energies of molecular bonds, which are unique to the type of bond and its chemical environment. When applied to this compound, these techniques provide a characteristic spectral fingerprint, allowing for the confirmation of its key structural features: the primary amine group, the p-disubstituted aromatic ring, and the difluoromethoxymethyl moiety.

The analysis of the vibrational spectra is based on the principle that different types of molecular vibrations (stretching, bending, wagging, twisting) absorb or scatter light at specific frequencies, measured in wavenumbers (cm⁻¹). While some vibrations are active in both IR and Raman spectra, their intensities can vary significantly due to the different selection rules governing the two techniques. IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, whereas Raman spectroscopy detects changes in polarizability. This complementarity is crucial for a comprehensive structural elucidation.

Detailed research findings on substituted anilines provide a solid foundation for interpreting the spectrum of this compound. vulcanchem.com The primary functional groups and their expected vibrational frequencies are discussed below.

Aniline Moiety Vibrations:

N-H Stretching: The primary amine group (-NH₂) is characterized by two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. These correspond to the asymmetric and symmetric stretches of the N-H bonds. In aniline, these peaks are typically observed around 3433 cm⁻¹ and 3355 cm⁻¹. The presence of two bands in this region is a clear indicator of a primary amine.

N-H Bending: The scissoring (bending) vibration of the -NH₂ group typically appears as a strong band in the IR spectrum between 1600 cm⁻¹ and 1650 cm⁻¹. Other bending vibrations, such as wagging and twisting, occur at lower frequencies. vulcanchem.com

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is generally found in the 1250-1380 cm⁻¹ region. Its exact position can be influenced by conjugation with the aromatic ring and other substituents.

Aromatic Ring Vibrations:

C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically observed just above 3000 cm⁻¹. Most aromatic compounds show multiple weak to medium peaks in the 3000-3100 cm⁻¹ range.

C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic ring appear in the 1450-1600 cm⁻¹ region. For p-disubstituted benzenes like this compound, characteristic bands are expected around 1600 cm⁻¹ and 1500 cm⁻¹.

C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly indicative of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected in the 800-850 cm⁻¹ region.

Difluoromethoxymethyl Group Vibrations:

C-H Stretching: The C-H bond in the -OCHF₂ group will have a characteristic stretching frequency, typically falling in the 2900-3000 cm⁻¹ range, distinct from the aromatic C-H stretches.

C-F Stretching: The carbon-fluorine bonds give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1000-1400 cm⁻¹ region. The presence of two fluorine atoms will likely result in strong, distinct bands corresponding to asymmetric and symmetric C-F₂ stretching modes.

C-O Stretching: The ether linkage (Ar-O-C) is expected to produce a strong C-O stretching band, generally between 1200 cm⁻¹ and 1275 cm⁻¹ for aryl ethers.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on established group frequencies and data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - IRExpected Wavenumber (cm⁻¹) - Raman
Amine (-NH₂)Asymmetric & Symmetric Stretch3400 - 3500 (two bands)3400 - 3500 (two bands)
Amine (-NH₂)Scissoring (Bending)1600 - 1650 (strong)1600 - 1650 (variable)
Aromatic RingC-H Stretch3000 - 3100 (multiple weak)3000 - 3100 (strong)
Aromatic RingC=C Stretch~1600, ~1500 (strong)~1600, ~1500 (strong)
Aromatic RingC-H Out-of-Plane Bend (p-sub)800 - 850 (strong)800 - 850 (weak)
Aryl Ether (Ar-O)C-O Stretch1200 - 1275 (strong)1200 - 1275 (weak)
Difluoromethyl (-CHF₂)C-F Stretch1000 - 1400 (very strong)1000 - 1400 (weak)
Difluoromethyl (-CHF₂)C-H Stretch2900 - 3000 (medium)2900 - 3000 (medium)
Aromatic-AmineC-N Stretch1250 - 1380 (medium-strong)1250 - 1380 (variable)

Theoretical and Computational Chemistry Studies of 4 Difluoromethoxymethyl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Difluoromethoxy)aniline. These computational techniques, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like 4-(Difluoromethoxy)aniline. bohrium.comresearchgate.net DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other molecular characteristics. bohrium.com This approach offers a good balance between accuracy and computational cost, making it suitable for studying relatively large molecules. researchgate.net

For aniline (B41778) derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311+G(d,p), are commonly used to optimize molecular geometry, calculate vibrational frequencies, and predict electronic properties. bohrium.comresearchgate.net In the case of 4-(Difluoromethoxy)aniline, DFT calculations would be instrumental in understanding how the electron-withdrawing difluoromethoxy (-OCF₂H) group influences the electron density distribution on the aniline ring. The presence of the substituent alters the charge distribution, which in turn affects the molecule's structural and electronic characteristics. chemrxiv.org Studies on similar fluorinated anilines have demonstrated that DFT is effective in predicting molecular geometries and electronic properties that are in good agreement with experimental data. bohrium.com

The molecular electrostatic potential (MEP) map, which can be generated using DFT, is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. For 4-(Difluoromethoxy)aniline, the MEP would likely show a negative potential (electron-rich region) around the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group, making them susceptible to electrophilic attack. Conversely, positive potential regions (electron-poor) would be expected on the hydrogen atoms of the amino group. chemrxiv.org

Table 1: Illustrative DFT-Calculated Properties for Aniline Derivatives (Note: This table is illustrative and based on typical values found in computational studies of substituted anilines. Specific values for 4-(Difluoromethoxy)aniline would require dedicated calculations.)

Property Typical Calculated Value Range Significance
Dipole Moment (Debye) 2.0 - 4.0 Indicates the overall polarity of the molecule.
HOMO Energy (eV) -5.0 to -6.5 Relates to the ionization potential and electron-donating ability.
LUMO Energy (eV) -0.5 to -2.0 Relates to the electron affinity and electron-accepting ability.

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. youtube.com The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important for understanding a molecule's reactivity. chemrxiv.orgresearchgate.net

For 4-(Difluoromethoxy)aniline, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom of the amino group, which is characteristic of aniline and its derivatives. researchgate.net This localization means that the HOMO acts as an electron donor in chemical reactions, making the molecule susceptible to electrophilic attack at these sites. chemrxiv.org

The LUMO, on the other hand, represents the lowest energy orbital available to accept electrons. In 4-(Difluoromethoxy)aniline, the LUMO would likely be distributed over the aromatic ring, with some contribution from the difluoromethoxy group. The energy of the LUMO indicates the molecule's ability to act as an electron acceptor. chemrxiv.org

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.com The introduction of the electron-withdrawing -OCF₂H group at the para position is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted aniline, and it would also influence the magnitude of the HOMO-LUMO gap, thereby modulating the molecule's reactivity.

Conformational Analysis and Energetic Landscapes

The flexibility of the difluoromethoxy group in 4-(Difluoromethoxy)aniline allows for the existence of different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by performing calculations at various levels of theory to map out the potential energy surface of the molecule. colostate.edu

For substituted anilines, the orientation of the substituent relative to the aromatic ring is a key conformational feature. colostate.edu In the case of 4-(Difluoromethoxy)aniline, the rotation around the C-O bond of the methoxy group would be a primary focus of conformational analysis. Computational methods can predict the relative energies of different conformers, identifying the global minimum energy structure, which is the most populated conformation at equilibrium.

Studies on related molecules, such as N-(p-methoxybenzylidene)aniline, have shown that DFT calculations can effectively identify the most stable conformer among several possibilities. researchgate.net For 4-(Difluoromethoxy)aniline, it is likely that the most stable conformation involves a specific orientation of the C-F bonds relative to the plane of the benzene (B151609) ring to minimize steric hindrance and optimize electronic interactions. The energetic landscape would reveal the energy penalties associated with rotating the difluoromethoxy group, providing insight into the molecule's dynamic behavior.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides valuable tools for predicting the reactivity of molecules and elucidating potential reaction pathways. researchgate.net By calculating various reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity index, one can gain a quantitative understanding of a molecule's reactivity. researchgate.net

For 4-(Difluoromethoxy)aniline, the amino group (-NH₂) is an activating group that directs electrophilic substitution to the ortho positions relative to itself. However, the difluoromethoxy group at the para position will also influence the regioselectivity of such reactions. Computational modeling can predict the most likely sites for electrophilic attack by analyzing the Fukui functions or the molecular electrostatic potential map. researchgate.netchemrxiv.org

Furthermore, computational methods can be used to model entire reaction pathways, including the structures of transition states and intermediates. This allows for the calculation of activation energies, which are crucial for predicting reaction rates. For instance, in reactions involving 4-(Difluoromethoxy)aniline as a reactant, such as in the synthesis of pharmaceuticals, computational studies can help to understand the reaction mechanism and to predict the formation of different products. nih.gov

Modeling of Intermolecular Interactions and Solvent Effects

The behavior of 4-(Difluoromethoxy)aniline in a condensed phase is governed by its interactions with surrounding molecules, whether they are other molecules of the same type or solvent molecules. Computational models can simulate these intermolecular interactions, which are crucial for understanding properties like solubility and crystal packing.

Hydrogen bonding is expected to be a significant intermolecular interaction for 4-(Difluoromethoxy)aniline, with the amino group acting as a hydrogen bond donor and the oxygen and fluorine atoms potentially acting as hydrogen bond acceptors. researchgate.net Computational studies on similar molecules have been used to analyze the strength and geometry of these interactions. mdpi.com

Solvent effects can be modeled using either explicit or implicit methods. acs.org In explicit solvent models, individual solvent molecules are included in the calculation, providing a detailed picture of the solute-solvent interactions. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally less demanding. acs.org The choice of solvent can significantly influence the properties and reactivity of a molecule. researchgate.netrsc.org For 4-(Difluoromethoxy)aniline, modeling solvent effects would be important for predicting its behavior in different chemical environments, which is relevant for its use in synthesis and various applications.

Q & A

Q. What are the optimal synthetic routes for 4-(difluoromethoxymethyl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer: A common approach involves fluorination of precursor compounds using diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) under controlled temperatures (0°C to RT). For example, DAST-mediated fluorination of hydroxyl or methoxy intermediates can introduce the difluoromethoxy group . Reaction optimization requires monitoring reaction time and stoichiometry to minimize side products like over-fluorinated derivatives. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity. Evidence from related fluorinated anilines (e.g., 4-fluoro-3-methyl-5-(trifluoromethyl)aniline) suggests that inert atmospheres and anhydrous conditions improve reproducibility .

Q. How can the molecular structure of this compound be confirmed using crystallographic and spectroscopic methods?

  • Methodological Answer: Single-crystal X-ray diffraction (XRD) with SHELX programs (e.g., SHELXL) is the gold standard for unambiguous structural confirmation. For amorphous samples, combine 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify the difluoromethoxy group’s presence and substitution pattern. Mass spectrometry (HRMS-ESI) can confirm molecular weight (C7_7H7_7F2_2NO, theoretical MW: 159.13 g/mol). IR spectroscopy identifies amine (-NH2_2) stretching vibrations (~3350 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .

Q. What are the key physical properties (e.g., density, boiling point) of this compound relevant to laboratory handling?

  • Methodological Answer: While direct data for this compound is limited, analogs like 4-fluoro-3-(trifluoromethyl)aniline (density: 1.393 g/mL, boiling point: 207–208°C) provide benchmarks. The difluoromethoxy group likely reduces boiling point compared to non-fluorinated analogs due to increased volatility. Density can be estimated via group contribution methods or measured experimentally using a pycnometer .

Q. What chromatographic methods are effective for purifying this compound?

  • Methodological Answer: Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is suitable for analytical purity checks. For preparative purification, silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1) effectively separates fluorinated anilines from polar byproducts. Thin-layer chromatography (TLC) with UV visualization at 254 nm aids in monitoring reaction progress .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer: Store under inert gas (N2_2 or Ar) at 2–8°C in amber glass vials to prevent oxidation of the amine group. Stability studies on similar fluorinated anilines indicate degradation via hydrolysis of the difluoromethoxy group in humid environments. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess shelf life .

Advanced Research Questions

Q. How can advanced NMR techniques resolve ambiguities in the regiochemistry of fluorinated substituents in this compound derivatives?

  • Methodological Answer: 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation spectroscopy (HETCOR) and 13C^{13}\text{C} DEPT-135 experiments can differentiate between ortho, meta, and para substitution patterns. For example, coupling constants in 19F^{19}\text{F} NMR (~55–65 ppm for CF2_2 groups) and NOESY correlations help assign spatial arrangements .

Q. What mechanistic insights explain contradictions in fluorination yields when using DAST versus alternative fluorinating agents?

  • Methodological Answer: DAST’s electrophilic fluorination mechanism can lead to carbocation intermediates, risking rearrangement. In contrast, deoxo-fluor reagents (e.g., XtalFluor-E) operate via a two-step SN2 mechanism, reducing side reactions. Comparative kinetic studies (monitored via 19F^{19}\text{F} NMR) and DFT calculations can identify transition states and optimize reagent choice .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Fukui indices to map electrophilic/nucleophilic sites. For example, the amine group’s lone pair activates the aromatic ring at the para position, while the electron-withdrawing difluoromethoxy group directs substitution to meta positions. Validate predictions with experimental Hammett σ+^+ values .

Q. What strategies mitigate competing side reactions during derivatization of this compound for bioactivity studies?

  • Methodological Answer: Protecting the amine group with tert-butoxycarbonyl (Boc) or acetyl groups prior to derivatization reduces unwanted Schiff base formation. For example, acetylation (acetic anhydride/pyridine) followed by Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives with >80% efficiency. Monitor reaction progress via LC-MS to detect intermediates .

Q. How does the difluoromethoxy group influence the compound’s photostability compared to non-fluorinated analogs?

  • Methodological Answer:
    Conduct UV-Vis spectroscopy under accelerated light stress (e.g., 365 nm UV lamp). Fluorinated ethers typically exhibit enhanced photostability due to C-F bonds’ high bond dissociation energy. Compare degradation kinetics (via HPLC) with non-fluorinated analogs like 4-methoxyaniline to quantify stabilization effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.